![molecular formula C16H17N3O3 B2502852 N-(pyridin-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1904218-26-3](/img/structure/B2502852.png)
N-(pyridin-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Description
N-(pyridin-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as PFI-3, is a chemical compound that has been extensively studied for its potential use as a tool compound in scientific research. PFI-3 is a potent and selective inhibitor of the histone H3K9 methyltransferase, SETDB1, which has been implicated in a variety of biological processes, including gene regulation, DNA damage repair, and development. In
Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of this compound as an anticancer agent. Its cytotoxic action has been associated with the induction of Nur77-mitochondrial targeting and Nur77-dependent apoptosis, particularly in hepatocellular carcinoma (HCC) cells .
- Dehydrating Reagent : The compound serves as a mild dehydrating reagent, facilitating the formation of carboxamides from corresponding carboxylic acids and amines. Notably, it achieves this without requiring basic promoters like tertiary amines or 4-(dimethylamino)pyridine .
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-10-13-3-1-2-6-17-13)12-4-7-18-15(9-12)22-14-5-8-21-11-14/h1-4,6-7,9,14H,5,8,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYZGLICTZGBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide |
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